N-(4-bromothiazol-2-yl)acetamide
Overview
Description
“N-(4-bromothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C5H5BrN2OS . It is a derivative of thiazole, composed of a bromine atom, two fluorine atoms, and an acetamide group.
Molecular Structure Analysis
The molecular structure of “N-(4-bromothiazol-2-yl)acetamide” has been confirmed by physicochemical properties and spectroanalytical data . The InChI code for this compound is 1S/C5H5BrN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9).Physical And Chemical Properties Analysis
“N-(4-bromothiazol-2-yl)acetamide” has a molecular weight of 221.08 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Safety And Hazards
Future Directions
The future directions for “N-(4-bromothiazol-2-yl)acetamide” could involve further studies on its pharmacological activities. Similar compounds have shown promising antimicrobial and antiproliferative activities, indicating potential for development into effective antimicrobial and anticancer agents .
properties
IUPAC Name |
N-(4-bromo-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBZEVWCBPVJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728106 | |
Record name | N-(4-Bromo-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromothiazol-2-yl)acetamide | |
CAS RN |
1209458-92-3 | |
Record name | N-(4-Bromo-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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